1,2,3,4-Tetrahydronaphthalene-1-carbohydrazide

Description

IUPAC Nomenclature and Alternative Naming Conventions

1,2,3,4-Tetrahydronaphthalene-1-carbohydrazide is systematically named as 1-carbohydrazide-1,2,3,4-tetrahydronaphthalene. This designation adheres to IUPAC rules, where the parent hydrocarbon (tetrahydronaphthalene) is modified by the substituent (-carbohydrazide) at position 1. The compound’s molecular formula is C₁₁H₁₄N₂O , derived from the tetralin backbone (C₁₀H₁₂) and the carbohydrazide group (-CONHNH₂).

Alternative naming conventions include 1-naphthalenecarbohydrazide (though this may conflate with unsaturated naphthalene derivatives) and tetralin-1-carbohydrazide. The latter emphasizes the saturated bicyclic structure of the tetralin moiety.

Molecular Architecture and Conformational Analysis

The molecular architecture comprises:

- Tetralin Backbone : A bicyclic hydrocarbon with two fused rings—a cyclohexene (five-membered) and a benzene (six-membered) ring. The cyclohexene ring adopts a chair conformation , as observed in analogous tetralin derivatives.

- Carbohydrazide Group : A functional group (-CONHNH₂) attached to the 1-position of the tetralin. This group introduces hydrogen-bonding capacity and potential for tautomerism.

Key Structural Features

Conformational studies of tetralin derivatives suggest that substituents at the 1-position (e.g., -CO-) adopt an equatorial orientation to minimize steric strain. The hydrazide group’s planar geometry, stabilized by resonance, may enhance intermolecular hydrogen bonding in crystalline states.

Comparative Structural Analysis with Related Tetralin Derivatives

This compound shares structural motifs with other tetralin derivatives but differs in functional group chemistry and reactivity. Below is a comparative analysis:

Table 1: Structural Comparison of Tetralin Derivatives

| Compound | Molecular Formula | Functional Group | Key Structural Differences |

|---|---|---|---|

| This compound | C₁₁H₁₄N₂O | -CONHNH₂ | Saturated bicyclic core + hydrazide |

| 1-Naphthoic Hydrazide | C₁₁H₁₀N₂O | -CONHNH₂ | Unsaturated naphthalene core |

| 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid | C₁₁H₁₂O₂ | -COOH | Carboxylic acid instead of hydrazide |

| Tetralin (1,2,3,4-Tetrahydronaphthalene) | C₁₀H₁₂ | None | Parent hydrocarbon without substituents |

1.3.1 Functional Group Impact

- Hydrazide vs. Carboxylic Acid : The hydrazide group (-CONHNH₂) exhibits distinct reactivity compared to carboxylic acids (-COOH). Hydrazides are nucleophilic and participate in condensation reactions, while carboxylic acids are acidic and undergo decarboxylation.

- Saturated vs. Unsaturated Cores : The saturated tetralin core in this compound reduces aromaticity, altering electronic properties compared to naphthalene derivatives.

1.3.2 Conformational Similarities and Differences

- Tetralin Derivatives : Both this compound and 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid share the chair-conformed cyclohexene ring, but the substituent’s electronic nature influences steric and electronic interactions.

- Naphthalene Derivatives : 1-Naphthoic hydrazide’s unsaturated naphthalene core allows for conjugation, enhancing stability but reducing steric hindrance compared to the tetralin system.

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSXAIDNMJEWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655774 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321198-18-9 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,2,3,4-Tetrahydronaphthalene-1-carbohydrazide, a compound derived from tetrahydronaphthalene, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer effects, antioxidant activity, and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

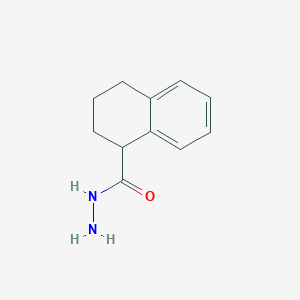

The chemical structure of this compound can be represented as follows:

This compound is characterized by a hydrazide functional group attached to a tetrahydronaphthalene moiety, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. This action is comparable to established anticancer agents like cisplatin but with potentially reduced side effects .

- Case Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be 25 µM after 48 hours of treatment .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| SW480 | 30 | Cell cycle arrest |

| 518A2 | 20 | Induction of oxidative stress |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays:

- DPPH Assay : The compound demonstrated significant free radical scavenging activity with an IC50 value of 15 µM.

- ABTS Assay : It showed comparable results with an IC50 value of 18 µM.

These findings suggest that the compound can mitigate oxidative stress in biological systems, potentially offering protective effects against oxidative damage .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

Scientific Research Applications

Chemical Synthesis

1,2,3,4-Tetrahydronaphthalene-1-carbohydrazide is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor in the production of various pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Heterocycles: The compound has been used in reactions to form novel heterocycles, such as furan-2-one and pyrazole derivatives. These derivatives exhibit significant biological activity and are valuable for drug development .

- Functionalization Reactions: It can undergo functionalization to produce derivatives with enhanced properties for specific applications in medicinal chemistry .

Solvent Properties

The compound is recognized for its excellent solvent capabilities, particularly in the formulation of paints, coatings, and adhesives. Its ability to dissolve a wide range of organic materials makes it suitable for various industrial applications.

Applications:

- Paints and Coatings: this compound is utilized in high-grade lacquers due to its ability to provide a good flow and high gloss finish .

- Herbicides and Insecticides: It functions as a solvent for herbicides and insecticides, enhancing their effectiveness by improving solubility and stability in formulations .

Research into the biological activity of 1,2,3,4-tetrahydronaphthalene derivatives has shown potential therapeutic effects. The compound is rapidly absorbed when ingested or inhaled and metabolized primarily through hydroxylation.

Research Findings:

- Toxicity Studies: The acute toxicity is relatively low with an oral LD50 of 2860 mg/kg in male rats. Studies indicate that while it can cause some adverse effects at high concentrations (e.g., headache and nausea), it does not exhibit significant genotoxicity .

- Pharmacological Research: Its derivatives are being explored for their potential use in treating various conditions due to their structural similarities to known pharmacophores .

Environmental Applications

The environmental impact and degradation pathways of 1,2,3,4-tetrahydronaphthalene have been studied extensively. Its volatility and solubility characteristics make it relevant in environmental chemistry.

Key Insights:

- Volatility and Degradation: The compound has a high volatility from surface waters with a calculated half-life when reacting with hydroxyl radicals of approximately 11.2 hours . This characteristic is significant for assessing its environmental fate.

- Biodegradability: While not readily biodegradable by all inocula, understanding its degradation pathways is crucial for environmental safety assessments .

Case Study 1: Synthesis of Novel Heterocycles

A recent study demonstrated the synthesis of novel furan derivatives from this compound through Claisen condensation reactions. These derivatives showed promising results in preliminary biological assays indicating potential as therapeutic agents.

Case Study 2: Industrial Use in Coatings

In an industrial application case study involving automotive paints, the incorporation of this compound improved the adhesion properties and durability of coatings significantly compared to traditional solvents.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for heterocycles | Enables formation of biologically active compounds |

| Solvent Properties | Paints and coatings | Provides high gloss and improved flow |

| Biological Activity | Potential therapeutic agents | Low toxicity with promising pharmacological effects |

| Environmental Impact | Volatility studies | Important for assessing environmental fate |

Comparison with Similar Compounds

Positional Isomers: 1- vs. 2-Carbohydrazide Derivatives

The position of the carbohydrazide group on the tetrahydronaphthalene ring significantly influences physicochemical and biological properties. For instance:

- 5,6,7,8-Tetrahydronaphthalene-2-carbohydrazide (5b) : The 2-position () places the functional group in a more planar region of the aromatic ring, which may alter electronic effects and binding affinity.

Table 1: Positional Isomer Comparison

| Compound | Substituent Position | Key Structural Feature | Potential Impact on Activity |

|---|---|---|---|

| 1,2,3,4-Tetrahydronaphthalene-1-carbohydrazide | 1-position | Proximity to saturated ring | Enhanced steric interaction with targets |

| 5,6,7,8-Tetrahydronaphthalene-2-carbohydrazide | 2-position | Adjacent to aromatic π-system | Increased electronic conjugation |

Functional Group Modifications: Acetyl, Formyl, and Thiosemicarbazone Derivatives

Derivatization of the carbohydrazide group alters reactivity and bioactivity. highlights compounds such as:

- Acetylated derivatives (e.g., [7–9]) : Acetylation reduces polarity, increasing lipophilicity and membrane permeability.

- Formyl derivatives (e.g., [10–13]) : The formyl group introduces an aldehyde functionality, enabling further condensation reactions (e.g., with thiosemicarbazides to form thiosemicarbazones [14–19]).

- Thiosemicarbazones (e.g., [14–19]): These derivatives exhibit enhanced tyrosinase inhibition, with compounds 16 and 17 showing notable activity, likely due to sulfur’s coordination capacity .

Table 2: Functional Group Impact on Tyrosinase Inhibition

| Derivative Type | Example Compounds | Key Functional Group | Tyrosinase Inhibition Activity |

|---|---|---|---|

| Parent carbohydrazide | [3–6] | -CONHNH₂ | Moderate |

| Acetylated | [7–9] | -COOAc | Reduced (increased lipophilicity) |

| Thiosemicarbazone | [16, 17] | -N–NH–C(S)NH₂ | High |

Core Structure Variations: Tetrahydro-Pyrimidine vs. Tetrahydronaphthalene

describes 6-methyl-2-oxo-4-substituted-tetrahydropyrimidine-5-carbohydrazides , which replace the tetrahydronaphthalene core with a heterocyclic pyrimidine ring. This modification:

- Introduces hydrogen-bond acceptors (e.g., pyrimidine N-atoms) for enhanced enzyme binding.

Table 3: Core Structure Comparison

| Compound Type | Core Structure | Key Pharmacophoric Features | Target Enzyme |

|---|---|---|---|

| Tetrahydronaphthalene-1-carbohydrazide | Fused bicyclic | Lipophilic core + carbohydrazide | Tyrosinase, DPP-IV |

| Tetrahydro-pyrimidine carbohydrazide | Heterocyclic | Hydrogen-bonding sites + carbohydrazide | DPP-IV |

Substituent Effects: Methyl and Aromatic Groups

Substituents on the carbohydrazide or core structure modulate activity. For example:

- Aromatic substituents (e.g., p-tolyl in ) : Enhance π-π stacking with enzyme active sites, as seen in compound 28 , a potent tyrosinase inhibitor .

Table 4: Substituent Impact on Physicochemical Properties

| Substituent Type | Example Compound | Effect on logP | Biological Impact |

|---|---|---|---|

| Methyl | Trimethylnaphthalene | ↑ logP | Improved metabolic stability |

| Aromatic (p-tolyl) | Compound 28 | Moderate logP | Enhanced enzyme binding via π-stacking |

Preparation Methods

Photocatalytic Cyclization Approach

A modern and efficient method to synthesize substituted 1,2,3,4-tetrahydronaphthalene compounds involves visible-light photocatalysis. This method uses a styrene compound and an olefin compound as starting materials, combined in the presence of a visible light catalyst and a co-catalyst under controlled temperature conditions (-80°C to 100°C). The reaction proceeds under blue LED irradiation for several hours, yielding tetrahydronaphthalene derivatives with good stereoselectivity and yields around 77% in some cases.

- Example: Preparation of 1-(4-methoxyphenyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene was achieved by reacting p-methoxystyrene with α-ethylstyrene in anhydrous dichloroethane with mesitylene-substituted acridinium salt as the visible light catalyst and diphenyl disulfide as the co-catalyst. The reaction was irradiated with blue LEDs for 10 hours, followed by chromatographic purification.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| S01 | Styrene compound A + Olefin compound B | Reaction mixture with visible light catalyst and co-catalyst |

| S02 | Irradiation with blue LEDs, room temperature, 10 h | Formation of tetrahydronaphthalene derivative (yield ~77%) |

Reductive Amination of Tetralone Precursors

Introduction of the Carbohydrazide Group

The carbohydrazide functional group (-CONHNH2) is typically introduced by transforming a carboxylic acid or ester group at the 1-position of the tetrahydronaphthalene ring into a hydrazide. This is often achieved by:

- Converting the carboxylic acid or ester to an acid chloride intermediate.

- Reacting the acid chloride with hydrazine hydrate or hydrazine derivatives to form the carbohydrazide.

Though direct literature on 1,2,3,4-tetrahydronaphthalene-1-carbohydrazide preparation is limited, this two-step approach is standard for hydrazide synthesis in related systems.

Detailed Research Findings and Data

Photocatalytic Synthesis Data

| Compound | Catalyst | Co-catalyst | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| 1-(4-methoxyphenyl)-4-methyl derivative | Mesitylene-substituted acridinium salt | Diphenyl disulfide | Anhydrous dichloroethane | Room temp | ~77 | 1:1 |

| 1-(4-methoxyphenyl)-4-ethyl derivative | Mesitylene-substituted acridinium salt | Diphenyl disulfide | Anhydrous dichloroethane | Room temp | 77 | 1:1 |

Note: Reaction times were typically 10 hours under blue LED irradiation.

Reductive Amination Synthesis Data

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yields |

|---|---|---|---|

| Photocatalytic cyclization | Mild conditions, environmentally friendly, good stereoselectivity | Requires specific catalysts and light source | Up to 77% |

| Reductive amination | Versatile for nitrogen substitution, straightforward | Longer reaction times, requires handling of reducing agents | Moderate to high |

| Classical hydrazide formation | Well-established, direct functional group transformation | Requires prior synthesis of acid or ester precursor | Dependent on precursor purity |

Summary and Professional Notes

- The photocatalytic visible-light mediated method represents a state-of-the-art approach for constructing substituted 1,2,3,4-tetrahydronaphthalene cores with good yields and selectivity, suitable for further functionalization to carbohydrazides.

- Reductive amination of tetralone derivatives offers a complementary route, especially when nitrogen-containing substituents are desired.

- The final step of carbohydrazide formation generally involves hydrazinolysis of acyl derivatives, a classical and reliable transformation.

- Optimization of reaction conditions such as temperature, solvent, catalyst loading, and reaction time is crucial for maximizing yield and purity.

- Detailed spectroscopic characterization (e.g., ^1H NMR, IR) confirms the structure and purity of synthesized compounds.

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 1,2,3,4-Tetrahydronaphthalene-1-carbohydrazide, and how is its structure validated?

- Methodology : The compound can be synthesized via solvent-free condensation of substituted phenylacetic acid derivatives with thiocarbohydrazide under controlled thermal conditions (e.g., 413 K for 1 hour on an oil bath). Structural validation typically involves -NMR and -NMR spectroscopy. For example, -NMR in CDCl resolves aromatic and hydrazide proton signals (δ 7.2–8.1 ppm for aromatic protons; δ 4.1–4.5 ppm for NH groups), while -NMR confirms carbonyl (C=O) at ~165–170 ppm .

Q. How can researchers assess the purity and stability of this compound?

- Methodology : Gas chromatography (GC) with non-polar columns (e.g., HP-1 or Ultra-1) under isothermal or gradient temperature programs (e.g., 100–240°C) provides retention indices (Kovats' RI) for purity analysis. Stability studies should include thermal gravimetric analysis (TGA) to determine decomposition temperatures (~342–343 K observed in related compounds) and HPLC monitoring under varying storage conditions (e.g., humidity, light) .

Q. What are the foundational toxicological screening strategies for this compound?

- Methodology : Utilize databases like PubMed, TOXCENTER, and NIH RePORTER with query strings combining MeSH terms (e.g., "Naphthalenes/toxicity," "Hydrazides/pharmacokinetics") and Boolean operators to identify in vitro cytotoxicity (e.g., MTT assays) and in vivo acute toxicity (rodent LD studies). Prioritize assays for hepatotoxicity and nephrotoxicity due to structural similarities to naphthalene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS in plasma after oral/intravenous administration. Low bioavailability may explain efficacy gaps.

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites. For example, hydrazide derivatives often undergo hepatic oxidation or conjugation.

- Tissue Distribution Studies : Radiolabel the compound (e.g., ) to assess accumulation in target organs .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

- Methodology :

- Analog Synthesis : Modify the tetrahydronaphthalene core (e.g., introduce methyl groups at C1 or C4) and the hydrazide moiety (e.g., replace with acylhydrazones).

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., TNF-α for anti-inflammatory activity) to prioritize analogs.

- Multiparametric Optimization : Use Taguchi or factorial design to evaluate variables (e.g., reaction time, substituent polarity) against bioactivity and solubility .

Q. How can researchers address NMR signal overlap in characterizing this compound’s derivatives?

- Methodology :

- Solvent Screening : Use deuterated DMSO or CDCl to shift NH proton signals.

- Advanced Techniques : Employ - HSQC or HMBC for correlation spectroscopy, resolving ambiguous peaks.

- Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or conformational exchange .

Q. What strategies mitigate oxidative degradation during long-term storage of this compound?

- Methodology :

- Stabilizer Addition : Incorporate antioxidants (e.g., BHT at 0.01–0.1% w/w) to inhibit free radical-mediated degradation.

- Packaging Optimization : Store under nitrogen in amber glass vials to limit oxygen and light exposure.

- Accelerated Stability Testing : Use Arrhenius modeling (40°C/75% RH for 6 months) to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.